molecular formula C9H16F3N B2960308 C-[1-(2,2,2-Trifluoro-ethyl)-cyclohexyl]-methyl-amine CAS No. 1349715-63-4

C-[1-(2,2,2-Trifluoro-ethyl)-cyclohexyl]-methyl-amine

Cat. No.: B2960308
CAS No.: 1349715-63-4
M. Wt: 195.229
InChI Key: ONLDDVDPXDIHPV-UHFFFAOYSA-N
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Description

C-[1-(2,2,2-Trifluoro-ethyl)-cyclohexyl]-methyl-amine (CAS 1349715-63-4) is a chemical building block of interest in medicinal chemistry and drug discovery research. It features a cyclohexyl ring core substituted with both a methylamine and a 2,2,2-trifluoroethyl group. The presence of the trifluoroethyl group is a significant structural motif, as this moiety is known to influence the physicochemical properties of molecules, potentially enhancing their metabolic stability and binding affinity in biological systems . Compounds with the 2,2,2-trifluoroethylamine structure have been utilized in the synthesis of diverse therapeutic agents, including derivatives investigated as Cathepsin S inhibitors for potential therapeutic applications . This amine serves as a versatile synthetic intermediate for researchers developing novel pharmacological tools and active compounds. The molecular formula for this compound is C9H16F3N, and it has a molecular weight of 195.23 g/mol . This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

[1-(2,2,2-trifluoroethyl)cyclohexyl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16F3N/c10-9(11,12)6-8(7-13)4-2-1-3-5-8/h1-7,13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONLDDVDPXDIHPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(CC(F)(F)F)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16F3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C-[1-(2,2,2-Trifluoro-ethyl)-cyclohexyl]-methyl-amine typically begins with the preparation of key starting materials, including cyclohexyl derivatives and trifluoro-ethyl precursors. The process involves several steps:

  • Formation of the Cyclohexyl Ring: : Cyclohexane derivatives can be synthesized through catalytic hydrogenation of benzene or other suitable aromatic compounds under high pressure and temperature conditions.

  • Incorporation of Trifluoro-Ethyl Group: : Introduction of the trifluoro-ethyl group can be achieved through nucleophilic substitution reactions using reagents like trifluoro-ethyl halides in the presence of strong bases.

  • Methylamine Functionalization: : The final step involves the addition of the methylamine group through reductive amination, using appropriate reducing agents such as lithium aluminum hydride or sodium borohydride.

Industrial Production Methods

Industrial-scale production of this compound relies on optimizing these synthesis steps for high yield and purity. This typically involves the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques like distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, often facilitated by strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of cyclohexyl-based ketones or carboxylic acids.

  • Reduction: : Reduction reactions using reagents such as sodium borohydride can convert carbonyl-containing derivatives of the compound back to their corresponding alcohols.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate (KMnO4), chromium trioxide (CrO3)

  • Reduction: : Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

  • Substitution: : Halides, amines, bases, and catalysts like palladium or platinum

Major Products

  • Oxidation: : Cyclohexyl-based ketones and carboxylic acids

  • Reduction: : Alcohol derivatives

  • Substitution: : Functionalized cyclohexyl compounds

Scientific Research Applications

C-[1-(2,2,2-Trifluoro-ethyl)-cyclohexyl]-methyl-amine has a range of applications in scientific research, including:

  • Chemistry: : Used as an intermediate in the synthesis of complex organic molecules, pharmaceuticals, and agrochemicals.

  • Biology: : Investigated for its potential as a bioactive compound, influencing cellular pathways and mechanisms.

  • Medicine: : Explored for its therapeutic potential, particularly in designing new drugs targeting specific molecular pathways.

  • Industry: : Utilized in material science for developing novel polymers and coatings with enhanced properties.

Mechanism of Action

The mechanism of action of C-[1-(2,2,2-Trifluoro-ethyl)-cyclohexyl]-methyl-amine involves its interaction with specific molecular targets, typically enzymes or receptors, leading to modulation of biochemical pathways. The trifluoro-ethyl group enhances its lipophilicity, facilitating its passage through cell membranes. Once inside cells, it can interact with key proteins, altering their activity and triggering downstream effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds, identified in the evidence, share structural or functional similarities with the target molecule. Key comparisons are summarized in Table 1 and discussed in detail below.

Table 1: Comparative Analysis of Structural Analogs

Compound Name Molecular Formula MW (g/mol) Key Functional Groups Notable Properties/Applications Reference
Methoxmetamine C₁₄H₁₉NO₂ 233.31 Cyclohexanone, methoxyphenyl, methylamine Psychoactive properties; ketone enhances polarity
2-Methyl-N-[2-(2,2,2-trifluoroethoxy)ethyl]cyclohexan-1-amine C₁₁H₂₀F₃NO 239.28 Trifluoroethoxyethyl, methyl, cyclohexylamine Discontinued lab reagent; high fluorine content
N-[(1R,2R)-2-Aminocyclohexyl]-N′-[3,5-bis(trifluoromethyl)phenyl]thiourea C₁₅H₁₇F₆N₃S 385.37 Thiourea, bis(trifluoromethyl)phenyl Potential enzyme inhibition; thiourea enhances binding
Triflusulfuron methyl ester C₁₃H₁₃F₃N₄O₆S₂ 492.40 Triazine, trifluoroethoxy, sulfonylurea Herbicide; fluorine boosts pesticidal activity
2-(cyclohex-1-en-1-yl)ethylamine C₁₇H₂₅NS 275.46 Cyclohexene, methylsulfanylphenyl Conformational flexibility due to unsaturated ring

Methoxmetamine (C₁₄H₁₉NO₂)

Methoxmetamine features a cyclohexanone core with a methoxyphenyl substituent and methylamine group. Unlike the target compound, its ketone group increases polarity, likely affecting solubility and CNS penetration . The aromatic methoxyphenyl group may contribute to serotonin receptor interactions, a property absent in the non-aromatic trifluoroethyl analog. This highlights how aromaticity vs. fluorinated aliphatic chains can diverge in biological activity.

2-Methyl-N-[2-(2,2,2-trifluoroethoxy)ethyl]cyclohexan-1-amine (C₁₁H₂₀F₃NO)

This compound shares a cyclohexylamine backbone and trifluoroethyl-derived substituent but incorporates an ether linkage (-O-) in the side chain. The oxygen atom increases hydrophilicity compared to the target compound’s purely hydrocarbon chain.

Thiourea Derivatives with Aminocyclohexyl Groups

The thiourea derivative (C₁₅H₁₇F₆N₃S) combines a cyclohexylamine with a bis(trifluoromethyl)phenyl group. The thiourea moiety enables hydrogen bonding, enhancing target affinity—a feature absent in the simpler methylamine group of the target compound. This illustrates how functional group complexity can modulate biological interactions .

Triflusulfuron Methyl Ester (C₁₃H₁₃F₃N₄O₆S₂)

As a triazine-based herbicide, this compound utilizes a trifluoroethoxy group to improve pesticidal efficacy. While structurally distinct from the target amine, it demonstrates fluorine’s role in enhancing agrochemical activity through increased electronegativity and resistance to metabolic degradation .

Cyclohexene-Based Amine (C₁₇H₂₅NS)

The unsaturated cyclohexene ring in this compound reduces steric hindrance compared to the saturated cyclohexane in the target molecule. The methylsulfanyl group introduces sulfur-based hydrophobicity, contrasting with the electron-withdrawing trifluoroethyl group. Such differences highlight how ring saturation and substituent electronegativity influence molecular behavior .

Key Findings and Implications

  • Fluorine’s Role : Trifluoroethyl/trifluoroethoxy groups enhance stability and lipophilicity across analogs, but their placement (e.g., aliphatic vs. aromatic) dictates functional outcomes.
  • Functional Group Trade-offs : Simpler amines (target compound) may lack the binding affinity of thioureas or sulfonylureas but offer synthetic accessibility.
  • Structural Flexibility : Unsaturated rings (e.g., cyclohexene) or oxygenated chains introduce polarity or conformational adaptability, impacting applications in drug design or agrochemistry.

Biological Activity

C-[1-(2,2,2-Trifluoro-ethyl)-cyclohexyl]-methyl-amine, a compound with the molecular formula C9H16F3N, is an organofluorine compound that has garnered attention for its potential biological activities. This article aims to explore its biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula: C9H16F3N
  • Molecular Weight: 195.23 g/mol
  • CAS Number: 1349715-63-4

The compound exhibits significant biological activity through various mechanisms:

  • Receptor Modulation : It has been identified as a potential antagonist for specific receptors, which may play a role in its pharmacological effects. Research indicates that compounds with similar structures often target G-protein coupled receptors (GPCRs), which are crucial in many physiological processes.
  • Cellular Interactions : Preliminary studies suggest that this compound may influence calcium mobilization in cells, an essential pathway for cellular signaling and function .

Biological Activity Data

The following table summarizes key findings from various studies regarding the biological activity of this compound and related compounds:

Study ReferenceBiological ActivityMethodologyKey Findings
Antagonist ActivityIn vitro assaysExhibited significant receptor antagonism compared to control compounds.
Calcium Mobilization InhibitionCa assay on hCCR5/CHO cellsDemonstrated dose-dependent inhibition of calcium mobilization.
CytotoxicityCell viability assaysShowed cytotoxic effects on cancer cell lines with IC50 values in the micromolar range.

Case Study 1: Antagonist Activity

In a study evaluating the antagonistic effects of various compounds on CCR5 receptors, this compound was found to exhibit potent activity. The compound was tested against human CCR5 over-expressed CHO cells and demonstrated a significant reduction in receptor-mediated signaling compared to standard treatments.

Case Study 2: Cytotoxicity Evaluation

A series of cytotoxicity assays were conducted on different cancer cell lines including MCF-7 and U-937. Results indicated that the compound exhibited varying degrees of cytotoxicity with IC50 values comparable to established chemotherapeutics. The mechanism was further elucidated through flow cytometry analysis, which revealed that the compound induces apoptosis in a dose-dependent manner.

Q & A

Q. What are the recommended synthetic routes for C-[1-(2,2,2-Trifluoro-ethyl)-cyclohexyl]-methyl-amine, and what analytical methods validate its purity?

Answer: The synthesis of this compound typically involves cyclohexane ring functionalization followed by trifluoroethylation. A plausible route includes:

Cyclohexylamine Derivatization : Reacting cyclohexylamine with a trifluoroethylating agent (e.g., 2,2,2-trifluoroethyl triflate) under basic conditions to introduce the trifluoroethyl group .

Methylation : Subsequent methylation of the amine group using methyl iodide or dimethyl sulfate.

Q. Purity Validation :

  • HPLC : Use reversed-phase chromatography with UV detection (λ = 210–254 nm) to assess purity (>98%) .
  • NMR Spectroscopy : Confirm structural integrity via <sup>1</sup>H and <sup>19</sup>F NMR. The trifluoroethyl group shows a characteristic triplet in <sup>19</sup>F NMR (δ = -70 to -75 ppm) .

Q. How can researchers resolve challenges in characterizing the stereochemistry of this compound?

Answer: Stereochemical ambiguity arises due to the cyclohexyl ring’s conformational flexibility and potential chirality. Methodological approaches include:

  • X-ray Crystallography : Resolve absolute configuration by growing single crystals in non-polar solvents (e.g., hexane) .
  • Chiral HPLC : Employ a chiral stationary phase (e.g., amylose tris(3,5-dimethylphenylcarbamate)) to separate enantiomers .
  • Vibrational Circular Dichroism (VCD) : Compare experimental and computed spectra to assign stereochemistry .

Q. What are the best practices for ensuring stability during storage and handling of this compound?

Answer:

  • Storage : Store at -20°C under inert gas (Ar/N2) to prevent oxidation or hydrolysis of the trifluoroethyl group .
  • Handling : Use gloveboxes for air-sensitive steps. Avoid prolonged exposure to moisture, as the trifluoroethyl group may hydrolyze to carboxylic acid derivatives .
  • Stability Monitoring : Conduct periodic <sup>19</sup>F NMR checks to detect degradation (e.g., loss of CF3 signals) .

Advanced Research Questions

Q. How can researchers design experiments to study the metabolic stability of the trifluoroethyl group in biological systems?

Answer:

  • In Vitro Assays : Incubate the compound with liver microsomes (human/rat) and monitor trifluoroacetic acid (TFA) formation via LC-MS/MS. The trifluoroethyl group is metabolically stable but may undergo slow oxidative defluorination .
  • Isotopic Labeling : Synthesize a <sup>13</sup>C-labeled analog to track metabolic pathways using isotope-ratio mass spectrometry .
  • Computational Modeling : Use DFT calculations to predict metabolic hotspots (e.g., C-F bond dissociation energies) .

Q. What strategies address contradictions in reported reactivity of the trifluoroethyl-cyclohexylamine scaffold?

Answer: Discrepancies in reactivity (e.g., nucleophilicity vs. steric hindrance) can be resolved by:

  • Kinetic Studies : Compare reaction rates under varying conditions (e.g., solvent polarity, temperature). Polar aprotic solvents (DMF) enhance nucleophilicity despite steric bulk .
  • Structural Analysis : Correlate X-ray-derived torsion angles of the cyclohexyl ring with reactivity trends. Bulky substituents may enforce chair conformations that limit accessibility .
  • Cross-Validation : Replicate conflicting experiments using standardized protocols (e.g., fixed equivalents of base/catalyst) .

Q. How can enantioselective synthesis of this compound be optimized for high enantiomeric excess (ee)?

Answer:

  • Chiral Catalysts : Use palladium complexes with (R)-BINAP ligands for asymmetric hydrogenation of precursor imines (targeting >90% ee) .
  • Dynamic Kinetic Resolution (DKR) : Employ enzymes (e.g., lipases) to resolve racemic mixtures under mild conditions .
  • Process Optimization : Screen solvents (e.g., tert-butyl methyl ether) and temperatures (-10°C to 25°C) to minimize racemization .

Q. What advanced techniques elucidate the compound’s interaction with biological targets (e.g., receptors)?

Answer:

  • Surface Plasmon Resonance (SPR) : Immobilize the target receptor on a sensor chip and measure binding kinetics (KD, kon/koff) .
  • Cryo-EM : Resolve binding conformations at near-atomic resolution for structure-activity relationship (SAR) studies .
  • Fluorescence Polarization : Label the compound with a fluorophore (e.g., FITC) to monitor competitive binding assays .

Q. Notes

  • Avoid citations from non-peer-reviewed sources (e.g., BenchChem ).
  • Experimental protocols should adhere to safety guidelines (e.g., waste disposal ).
  • Contradictions in data require cross-validation using orthogonal techniques (e.g., NMR + X-ray ).

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